molecular formula C14H9Cl2NO3 B6409058 3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% CAS No. 1261993-71-8

3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95%

Cat. No. B6409058
CAS RN: 1261993-71-8
M. Wt: 310.1 g/mol
InChI Key: KVEMMPHETCJISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% (3-CPCB) is an organic compound of the carboxylic acid family. It is a white, crystalline solid at room temperature, and is soluble in water and ethanol. 3-CPCB has a wide range of applications in scientific research, and is used in a variety of experiments in different disciplines. This article will provide an overview of the synthesis method of 3-CPCB, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. Furthermore, this article will discuss future directions for research involving 3-CPCB.

Scientific Research Applications

3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% is widely used in scientific research due to its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of certain neurological disorders. 3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% is also used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. Additionally, 3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% is used in the study of the structure and function of proteins, as it can be used to label different amino acids within a protein.

Mechanism of Action

3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% acts as an inhibitor of AChE by binding to the active site of the enzyme and blocking the binding of acetylcholine. This leads to an accumulation of acetylcholine in the brain, which can have beneficial effects in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
The accumulation of acetylcholine in the brain due to the inhibition of AChE by 3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% can have a variety of beneficial effects. For example, it can lead to increased alertness, improved memory, and increased concentration. Additionally, it can lead to improved muscle strength and coordination, as well as increased sensitivity to pain.

Advantages and Limitations for Lab Experiments

3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, 3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% also has some limitations. It is not very soluble in water, and it can be toxic at high concentrations.

Future Directions

There are a variety of potential future directions for research involving 3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95%. For example, further research could be conducted to explore the potential therapeutic benefits of 3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% in the treatment of neurological disorders. Additionally, further research could be conducted to explore the potential of 3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% as a tool for protein labeling, as well as its potential use in drug design. Finally, further research could be conducted to explore the potential of 3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% as an inhibitor of other enzymes, as well as its potential use in the study of enzyme kinetics.

Synthesis Methods

3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95% can be synthesized using a three-step process. The first step involves the reaction of 4-chlorophenol and sodium nitrite in the presence of sodium hydroxide to form the intermediate 4-chloro-3-nitrophenol. The second step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base, such as sodium hydroxide, to form the product 3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid, 95%. Finally, the product can be purified by recrystallization from ethanol.

properties

IUPAC Name

3-(3-carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-10-4-8(3-9(5-10)14(19)20)7-1-2-12(16)11(6-7)13(17)18/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEMMPHETCJISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691600
Record name 3'-Carbamoyl-4',5-dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carbamoyl-4-chlorophenyl)-5-chlorobenzoic acid

CAS RN

1261993-71-8
Record name 3'-Carbamoyl-4',5-dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.